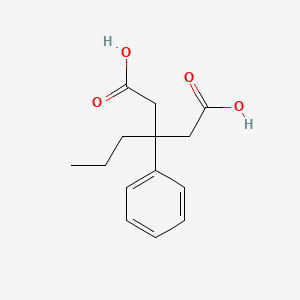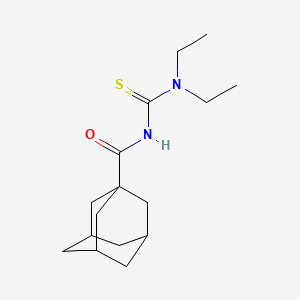![molecular formula C18H21NOS3 B11961776 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes a thioxo group and a dithia-aza-cyclopenta ring, suggests it may have interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE likely involves multiple steps, including the formation of the dithia-aza-cyclopenta ring and the introduction of the thioxo group. Typical synthetic routes might include:
Step 1: Formation of the cyclopenta ring through cyclization reactions.
Step 2: Introduction of sulfur atoms to form the dithia structure.
Step 3: Addition of the thioxo group under specific conditions, such as using sulfurizing agents.
Step 4: Attachment of the hexan-1-one moiety through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents like dichloromethane (DCM), ethanol, or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathways Involved: Influence on signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxo Compounds: Compounds containing the thioxo group.
Dithia Compounds: Compounds with sulfur atoms in their ring structure.
Aza Compounds: Compounds containing nitrogen atoms in their ring structure.
Uniqueness
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is unique due to its combination of thioxo, dithia, and aza functionalities, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H21NOS3 |
|---|---|
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-4-5-6-11-14(20)19-13-10-8-7-9-12(13)15-16(18(19,2)3)22-23-17(15)21/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
XRHRWHNIWMLQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


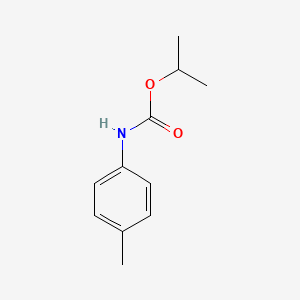
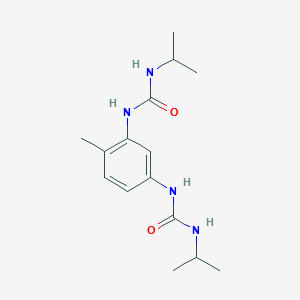
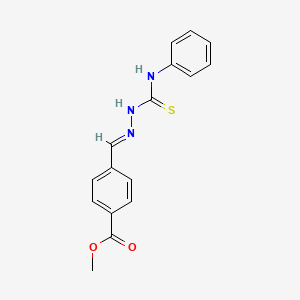
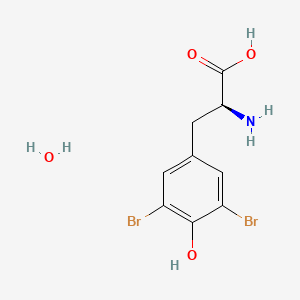


![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
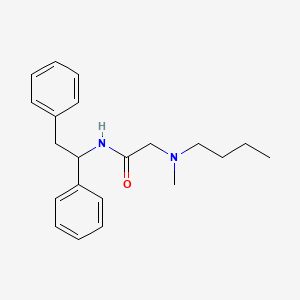
![4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)

